2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure features a 2-methoxybenzamide moiety linked via an imine bond to a 5-(methylsulfonyl)-substituted thiadiazole ring (Z-configuration). The methylsulfonyl group at position 5 of the thiadiazole is a strong electron-withdrawing substituent, influencing electronic distribution, solubility, and biological interactions .
Properties
Molecular Formula |
C11H11N3O4S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-8-6-4-3-5-7(8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15) |
InChI Key |
QKFXDOFTUYNPAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Protocol
The most widely documented method involves the benzoylation of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride. As described in, this reaction proceeds in pyridine under cooled conditions (273 K) to minimize side reactions. The protocol is as follows:
-
Reagent Preparation : 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine (5 mmol) is dissolved in pyridine (50 mL).
-
Benzoyl Chloride Addition : 2-Methoxybenzoyl chloride (5 mmol) is added dropwise over 30 minutes at 273 K.
-
Reaction Completion : The mixture is stirred for 1 hour at 273 K, then warmed to room temperature for an additional hour.
-
Purification : Pyridine is distilled under reduced pressure, and the residue is recrystallized from ethanol to yield crystalline product (513–514 K melting point).
Key Parameters and Yield Optimization
-
Solvent Choice : Pyridine acts as both solvent and acid scavenger, neutralizing HCl generated during benzoylation.
-
Temperature Control : Maintaining 273 K during benzoyl chloride addition prevents exothermic side reactions.
-
Yield : Reported yields range from 68–72% after recrystallization.
Multi-Step Synthesis with Sulfonation and Cyclization
Sequential Reaction Steps
A multi-step approach (Fig. 1) is employed when starting from simpler precursors:
-
Thiadiazole Ring Formation : Reaction of thiosemicarbazide with methylsulfonylacetic acid under acidic conditions generates the 1,3,4-thiadiazole core.
-
Sulfonation : The thiadiazole intermediate is treated with chlorosulfonic acid to introduce the methylsulfonyl group.
-
Benzoylation : Similar to Method 1, 2-methoxybenzoyl chloride is coupled to the sulfonated thiadiazole-amine.
Critical Process Parameters
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiosemicarbazide | 373 K | 4 h | 85% |
| 2 | Chlorosulfonic acid | 278 K | 2 h | 78% |
| 3 | 2-Methoxybenzoyl Cl | 273–298 K | 2 h | 70% |
| Data compiled from |
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required after sulfonation to isolate intermediates.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Recent advancements emphasize solvent-free methods to reduce environmental impact. In one protocol:
-
Ball Milling : Equimolar quantities of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine and 2-methoxybenzoyl chloride are ground in a ball mill for 90 minutes at 30 Hz.
-
Catalyst : Potassium carbonate (10 mol%) accelerates the reaction.
-
Yield : 65% with 95% purity, avoiding toxic solvents.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Conditions : 150 W, 423 K, 15 minutes.
-
Solvent : Ethanol/water (4:1) mixture.
-
Yield : 74% with comparable purity to conventional methods.
Alternative Routes via Coupling Agents
Use of EDCI/HOBt for Amide Bond Formation
For laboratories lacking benzoyl chloride, carbodiimide-mediated coupling offers an alternative:
-
Activation : 2-Methoxybenzoic acid (5 mmol) is activated with EDCI (5.5 mmol) and HOBt (5.5 mmol) in DMF.
-
Coupling : The activated acid reacts with 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine at 298 K for 12 hours.
-
Workup : Precipitation with ice-water followed by filtration yields the product (62% yield).
Advantages and Limitations
-
Advantages : Avoids handling corrosive benzoyl chloride.
-
Limitations : Lower yield and higher cost due to coupling agents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional | 72 | 98 | 2 h | High |
| Multi-Step | 70 | 97 | 8 h | Moderate |
| Mechanochemical | 65 | 95 | 1.5 h | Low |
| Microwave-Assisted | 74 | 98 | 0.25 h | High |
| EDCI/HOBt Coupling | 62 | 96 | 12 h | Moderate |
Key Observations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (-SO₂CH₃) group at the 5-position of the thiadiazole ring acts as a strong electron-withdrawing group, rendering adjacent carbon atoms electrophilic. This facilitates nucleophilic substitution reactions under basic or acidic conditions:
-
Displacement of Methylsulfonyl Group :
In the presence of nucleophiles (e.g., amines, thiols), the methylsulfonyl group can be replaced. For example, reaction with primary amines (RNH₂) yields 5-amino derivatives:This reaction is accelerated in polar aprotic solvents like DMF or DMSO .
-
Thiadiazole Ring Opening :
Strong nucleophiles (e.g., hydroxide ions) can induce ring-opening reactions, forming linear thioamide intermediates. These intermediates may subsequently cyclize under thermal or acidic conditions .
Cyclization and Ring-Formation Reactions
The thiadiazole ring participates in cyclization reactions, often leading to fused heterocyclic systems:
-
Intramolecular Cyclization :
Intramolecular hydrogen bonding between the amide N–H and methoxy oxygen (observed in analog structures ) stabilizes planar conformations, promoting cyclization. For instance, heating in acetic acid can lead to the formation of quinazolinone derivatives via annulation . -
Cross-Cycloaddition :
The compound may engage in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming pyrazole or triazole hybrids. Catalysts such as Cu(I) or Ru(II) enhance regioselectivity .
Acylation and Derivatization
The benzamide moiety undergoes classical acylation and condensation reactions:
-
Reaction with Acyl Chlorides :
The free amine (if generated via hydrolysis) reacts with acyl chlorides to form substituted amides. For example:This reaction is typically performed in pyridine to neutralize HCl .
-
Schiff Base Formation :
Condensation with aldehydes or ketones under dehydrating conditions yields Schiff bases, which are precursors to bioactive heterocycles like thiazolidinones .
pH-Dependent Reactivity
The compound exhibits distinct behavior across pH ranges:
| pH Range | Reactivity | Products |
|---|---|---|
| Acidic (pH < 3) | Protonation of thiadiazole nitrogen enhances electrophilicity, favoring nucleophilic attack. | Sulfonamide derivatives |
| Neutral | Stabilization of zwitterionic forms reduces reactivity. | No significant reaction |
| Basic (pH > 10) | Deprotonation of amide N–H increases nucleophilicity, promoting cyclization. | Fused bicyclic compounds |
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainable synthesis and modification:
-
β-Cyclodextrin-SO₃H Catalysis :
This eco-friendly catalyst promotes condensation and cyclization reactions in aqueous media, minimizing waste . -
Nanoparticle-Mediated Reactions :
Nano-CoFe₂O₄@SiO₂ catalysts enhance yields in multicomponent reactions (e.g., forming thiazolidinones) .
Interaction Studies
The compound’s interactions with biological targets inform its reactivity:
-
Enzyme Binding :
The methylsulfonyl group participates in hydrogen bonding with active-site residues (e.g., serine hydrolases), as seen in analog studies . -
DNA Intercalation :
Planar aromatic regions intercalate into DNA grooves, with reactivity modulated by substituent electronics .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research has shown that derivatives of thiadiazole, including this compound, demonstrate potent activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Pathogen | MIC (mM) |
|---|---|---|
| Compound A | Candida albicans | 3.92 |
| Compound B | Aspergillus niger | 4.01 |
| Compound C | Micrococcus luteus | 1.95 |
Anticancer Properties
Research has indicated that compounds similar to 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibit antiproliferative activity against several cancer cell lines, including MDA-MB-231 and HCT116 . The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring enhance anticancer efficacy.
Case Study: Antiproliferative Effects
In a study involving the synthesis of thiazolidine derivatives, certain compounds were found to inhibit the growth of cancer cells effectively. The presence of specific substituents on the thiadiazole moiety was crucial for enhancing their biological activity.
Crop Protection
The compound has been explored for its potential as a crop protection agent against phytopathogenic fungi and bacteria. Its efficacy in controlling diseases in agricultural settings makes it a candidate for developing new fungicides and bactericides .
Table 2: Efficacy of Thiadiazole Compounds in Agriculture
| Application Type | Target Organism | Efficacy |
|---|---|---|
| Fungicide | Fungal pathogens | High |
| Bactericide | Bacterial pathogens | Moderate |
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Physical Properties of Selected Thiadiazole Derivatives
Key Observations :
Key Observations :
- DHFR Inhibition : The methylsulfonyl group may enhance DHFR binding compared to acetylated thiadiazoles (e.g., ), as sulfonyl groups improve electron withdrawal, stabilizing enzyme-inhibitor interactions .
- Antiparasitic Activity : Unlike nitazoxanide (a nitro-thiazole derivative), the target compound’s methylsulfonyl group may reduce redox-mediated toxicity while maintaining antiparasitic efficacy .
- Kinase/Phosphatase Targeting : The benzamide-thiadiazole scaffold aligns with SHP2 inhibitors (), but sulfonyl substitution could alter selectivity compared to furan-based analogs .
Biological Activity
2-Methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a compound belonging to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure
The molecular formula of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is . The compound features a thiadiazole ring that contributes to its biological activity. The structural orientation and intermolecular interactions are critical for its function.
Antimicrobial Activity
Thiadiazole derivatives, including the compound in focus, have shown promising antimicrobial properties. Research indicates that they exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μM depending on the specific derivative tested .
Anticancer Activity
The antiproliferative effects of thiadiazole derivatives have been extensively documented. In vitro studies have shown that 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibits cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 3.1 | Doxorubicin |
| HCT116 | 4.0 | Etoposide |
| HEK 293 | 5.3 | - |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and hydrogen peroxide (H2O2) in cellular models. This effect is mediated through the inhibition of signaling pathways involving STAT3 and p38 MAPK.
The biological activity of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects .
- Cellular Uptake : Its lipophilic nature enhances passive cellular uptake, facilitating its action within target cells .
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives in clinical and preclinical settings:
- Anticancer Studies : A study conducted on various cancer cell lines revealed that compounds similar to 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibited selective cytotoxicity against breast cancer cells (MCF-7) compared to normal cells .
- Antimicrobial Efficacy : Another research effort demonstrated that thiadiazole derivatives significantly reduced bacterial load in infected animal models, suggesting their potential as therapeutic agents against infectious diseases .
Q & A
Basic Research Question: What synthetic methodologies are optimized for preparing 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide?
Answer:
The synthesis typically involves multi-step heterocyclization and functional group modifications :
- Step 1 : Condensation of acylated thiosemicarbazides with carbon disulfide under microwave irradiation (reducing reaction time to 10–15 minutes) to form the 1,3,4-thiadiazole core .
- Step 2 : Alkylation or sulfonation to introduce the methylsulfonyl group. For example, reacting with methanesulfonyl chloride in DMF at 0–5°C .
- Step 3 : Coupling the thiadiazole intermediate with 2-methoxybenzamide via nucleophilic acyl substitution in dry dichloromethane with triethylamine as a base .
Purity Control : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm melting points (235–277°C range expected) .
Basic Research Question: What spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
Multi-modal characterization ensures structural fidelity:
- FT-IR : Detect key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- NMR :
- Mass Spectrometry : Molecular ion peak (m/z ~365) and fragmentation patterns to confirm substituents .
- Elemental Analysis : Validate C, H, N, S content (e.g., C: 49.3%, H: 3.6%, N: 11.5%, S: 13.1%) .
Advanced Research Question: How to design structure-activity relationship (SAR) studies for anticancer activity?
Answer:
Methodology :
- Variable Substituents : Synthesize analogs with substituents at the 5-position of the thiadiazole (e.g., nitro, chloro, methoxy) to assess electronic effects on bioactivity .
- Biological Assays :
- Computational Docking : Target VEGFR-2 (PDB: 4ASD) to predict binding interactions (e.g., sulfonyl group hydrogen bonding with Lys868) .
Advanced Research Question: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Conflict Resolution Workflow :
Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 5-methylsulfonyl derivatives in ).
X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., Z-configuration confirmed via single-crystal analysis) .
Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in DMSO-d₆ vs. CDCl₃) .
Example : Discrepancies in NH proton integration may arise from keto-enol tautomerism; stabilize via low-temperature NMR (−20°C) .
Advanced Research Question: What computational strategies predict metabolic stability and degradation pathways?
Answer:
In silico Tools :
- Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .
- Molecular Dynamics : Simulate pH-dependent stability (e.g., protonation at gastric pH increases solubility but reduces half-life) .
Experimental Validation : - Forced Degradation : Expose to 0.1N HCl (40°C, 24h) and analyze via HPLC-MS for degradation products (e.g., benzamide cleavage) .
Advanced Research Question: How to evaluate intermolecular interactions affecting crystallinity and stability?
Answer:
Techniques :
- Single-Crystal X-ray Diffraction : Analyze packing motifs (e.g., hydrogen bonds between sulfonyl O and thiadiazole NH stabilize the lattice) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C indicates strong crystal lattice) .
Key Data :
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| N–H···O=S | 2.89 | −4.2 |
| C–H···π | 3.12 | −1.8 |
Advanced Research Question: How to optimize reaction yields in large-scale synthesis?
Answer:
Process Parameters :
- Microwave vs. Conventional Heating : Compare yields (e.g., microwave: 85% in 15 min vs. conventional: 65% in 6h) .
- Solvent Optimization : Use DMF for sulfonation (yield: 78%) vs. THF (yield: 52%) due to better solubility of intermediates .
Scale-Up Challenges : - Purification : Flash chromatography (silica gel, gradient elution) to remove unreacted benzamide .
- Byproduct Mitigation : Add molecular sieves to absorb water during coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
